3-(1H-Imidazol-1-yl)butan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZALYDSTDIFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553174 | |
| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-14-5 | |
| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Imidazole Containing Compounds in Research
The imidazole (B134444) nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in chemical and biological research. nih.gov Its prevalence in nature and its remarkable versatility in synthetic chemistry have cemented its status as a "privileged structure" in medicinal chemistry. nih.gov
A Ubiquitous Pharmacophore: The imidazole ring is a fundamental component of many essential biological molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of nucleic acids. This natural prevalence underscores its inherent biocompatibility and its ability to participate in crucial biological interactions. wikipedia.org
Diverse Biological Activities: A vast body of research has demonstrated that imidazole derivatives exhibit a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. wikipedia.orghumanjournals.com The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows it to bind to a wide array of biological targets, including enzymes and receptors. mdpi.comnih.gov For instance, certain imidazole derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis or protein production. mdpi.com
The following table provides a glimpse into the diverse applications of imidazole-containing compounds in research:
| Class of Imidazole Compound | Observed Biological/Chemical Activity | Research Context |
| Nitroimidazole Derivatives | Antibiotic | Development of new antibacterial and antiprotozoal agents. |
| Azole Antifungals (e.g., Miconazole) | Antifungal | Combating fungal infections by inhibiting key enzymes. tsijournals.com |
| Imidazole-based Kinase Inhibitors | Anticancer | Targeting specific signaling pathways involved in cancer progression. |
| Histamine H2 Receptor Antagonists | Anti-ulcer | Regulating gastric acid secretion. |
| N-Alkylimidazole Derivatives | Quorum Sensing Inhibition | Investigating new strategies to combat bacterial virulence. nih.gov |
The Crucial Role of Alkane Amine Linkers in Bioactive Scaffolds
Modulating Physicochemical Properties: The length of the alkyl chain in an alkane-amine linker can impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. Research on N-alkylimidazole derivatives has shown that increasing the alkyl chain length can enhance antibacterial activity, up to a certain point. researchgate.net
Enabling Targeted Interactions: The primary amine group is a key functional handle that can participate in hydrogen bonding and ionic interactions with biological targets. It can also serve as a point of attachment for further chemical modifications, allowing for the construction of more complex molecules such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). In these advanced therapeutic modalities, the linker is critical for connecting a targeting moiety to a payload and ensuring its release at the desired site of action.
Impacting Biological Activity: The nature of the linker can directly influence the biological activity of a compound. Studies on analogs of the target compound, such as those with a propan-1-one or propan-1-ol linker, have demonstrated significant anti-Candida activity. mdpi.comnih.gov The three-carbon linker in these molecules was found to be a key determinant of their antifungal potency. nih.gov
The table below summarizes the key functions of alkane-amine linkers in bioactive scaffolds:
| Linker Characteristic | Influence on Molecular Properties | Example Application |
| Chain Length | Affects lipophilicity, solubility, and spatial orientation of functional groups. | Optimizing the antibacterial activity of N-alkylimidazole derivatives. researchgate.net |
| Flexibility | Allows for optimal binding to target sites with complex topographies. | Designing flexible linkers for enzyme inhibitors. |
| Amine Basicity | Influences ionization state at physiological pH, affecting receptor interactions and cell penetration. | Modulating the activity of G-protein coupled receptor ligands. |
| Functional Handle | Provides a site for conjugation to other molecules. | Development of PROTACs for targeted protein degradation. |
Coordination Chemistry and Ligand Properties of 3 1h Imidazol 1 Yl Butan 1 Amine
Ligand Design Principles for Imidazole-Amine Scaffolds
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Imidazole-amine scaffolds are particularly noteworthy due to the distinct electronic and steric characteristics of their two key functional groups.
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.commdpi.com One nitrogen atom is pyridine-like (or imine-like) and readily donates its lone pair of electrons to a metal center, while the other is pyrrole-like and typically protonated. mdpi.com This makes the imidazole moiety an excellent σ-donor. mdpi.com Its π-excessive nature and aromaticity also allow it to participate in π-stacking interactions, which can be crucial for the stability and structure of supramolecular assemblies. mdpi.com
The amine group, on the other hand, provides a flexible, aliphatic linker with a terminal nitrogen donor. The length and substitution of the alkyl chain connecting the imidazole and amine groups can be systematically varied to control the steric environment around the metal center and the bite angle of the chelate ring when the ligand binds in a bidentate fashion.
In the case of 3-(1H-Imidazol-1-yl)butan-1-amine, the scaffold combines:
An N-substituted imidazole ring, which directs coordination through the unsubstituted nitrogen atom (N3).
A four-carbon chain (butane) that introduces conformational flexibility.
A terminal primary amine (-NH2) group, which acts as a second potential coordination site.
This combination allows for predictable yet tunable coordination behavior, making such ligands valuable for constructing complex molecular architectures and functional materials. mdpi.com
Coordination Modes with Transition Metal Ions
The presence of two distinct nitrogen donor sites in this compound allows for several possible coordination modes with transition metal ions. The preferred mode depends on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. researchgate.net
Monodentate, Bidentate, and Polydentate Chelation
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Given that the pyridine-like nitrogen of the imidazole ring is generally a stronger Lewis base than the primary amine, monodentate coordination is most likely to occur through this site. mdpi.com
Bidentate Chelation: The ligand can coordinate to a single metal center through both the imidazole nitrogen and the terminal amine nitrogen. This forms a stable chelate ring. The flexibility of the butyl linker allows the ligand to adopt a conformation that accommodates the geometric preferences of the metal ion, forming a thermodynamically favored metallacycle.
Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, the imidazole nitrogen could bind to one metal ion while the amine nitrogen coordinates to another, leading to the formation of coordination polymers.
| Coordination Mode | Description | Donors Involved | Resulting Structure |
|---|---|---|---|
| Monodentate | Binds to a single metal ion through one donor atom. | Imidazole N3 | Simple metal complex |
| Bidentate (Chelating) | Binds to a single metal ion through two donor atoms. | Imidazole N3 and Amine N | Metallacycle |
| Bidentate (Bridging) | Links two different metal ions. | Imidazole N3 to M1; Amine N to M2 | Coordination polymer/polynuclear complex |
Role of Imidazole Nitrogen and Amine Nitrogen in Metal Binding
The coordination behavior is dictated by the distinct properties of the two nitrogen donors.
Imidazole Nitrogen (N3): As part of an aromatic system, this sp2-hybridized nitrogen is a relatively soft donor and a good π-acceptor, which favors bonding with mid-to-late transition metals. Its position within a rigid ring structure provides a well-defined coordination vector. In complexes with ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, the pyrazole (B372694) nitrogen (analogous to imidazole) readily coordinates to metals like Zn(II) and Cu(II). mdpi.com
Amine Nitrogen: The terminal primary amine features an sp3-hybridized nitrogen, which is a harder donor compared to the imidazole nitrogen. This makes it particularly suitable for binding to harder metal ions or early transition metals. The flexibility of the alkyl chain allows this group to position itself optimally to form a chelate ring with the imidazole. In many transition metal complexes with amino acid-substituted ligands, the amine group is a key coordination site. researchgate.net
The combination of a "soft" imidazole donor and a "harder" amine donor makes this compound a versatile ligand capable of forming stable complexes with a wide range of transition metals.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The bifunctional nature of this compound makes it an excellent candidate for use as an organic linker in the construction of such materials.
When used as a bridging ligand, this compound can connect metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov The final dimensionality and topology of the network are influenced by the coordination geometry of the metal ion and the flexibility of the ligand. For example, studies on ligands like 1,4-di(1H-imidazol-4-yl)benzene have shown their ability to form robust 3D frameworks with selective gas adsorption properties. researchgate.net Similarly, benzimidazole-based ligands have been used to construct novel 3D frameworks through self-assembly. nih.gov
The incorporation of a primary amine group within the framework's pores can enhance properties such as selective CO2 capture, as the amine can interact favorably with the acidic CO2 molecule. mdpi.comresearchgate.net
| Ligand Type | Metal Ion | Resulting Structure Type | Potential Application | Reference Example |
|---|---|---|---|---|
| Bis(imidazole) | Cu(II) | 3D Microporous Framework | Selective Gas Sorption | Framework from 1,4-di(1H-imidazol-4-yl)benzene researchgate.net |
| Tris(imidazole) | Cu(I) | Coordination Polymers | Luminescence | Polymer from 1,3,5-tris(1H-imidazol-1-yl)benzene science.gov |
| Imidazole-carboxylate | Ln(III) | 1D Supramolecular Chains | Luminescence | Complexes from 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid nih.gov |
| Amine-functionalized | Various | Porous MOFs | CO2 Capture | MOFs from 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) mdpi.comresearchgate.net |
Application of Coordination Complexes in Catalysis Research
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability.
Homogeneous Catalysis mediated by Metal-3-(1H-Imidazol-1-yl)butan-1-amine Complexes
Complexes of this compound with transition metals such as ruthenium, rhodium, palladium, or copper could function as effective homogeneous catalysts. The ligand's electronic and steric properties can be leveraged to fine-tune the catalytic cycle.
Hydrogenation Reactions: The combination of an imidazole and an amine donor is found in ligands for hydrogenation catalysis. For example, cobalt complexes have been explored for the homogeneous hydrogenation of nitriles to amines. mdpi.com A chiral version of a this compound complex could potentially be used for asymmetric hydrogenation reactions.
Oxidation and C-C Coupling Reactions: Palladium complexes bearing imidazole-based ligands are active in various cross-coupling reactions. The ligand can stabilize the active metal center and influence the rates of oxidative addition and reductive elimination.
Biomimetic Catalysis: The imidazole moiety is present in the active sites of many metalloenzymes (e.g., in histidine residues). Complexes of this compound could serve as structural or functional models for these enzymes, providing insights into their catalytic mechanisms. mdpi.com
The modular nature of this ligand allows for systematic modifications to optimize catalytic performance for specific applications.
Insufficient Research Data for this compound in Heterogeneous Catalysis
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a notable absence of specific research pertaining to the application of this compound in the field of heterogeneous catalysis and supported metal complexes. While the broader areas of coordination chemistry involving imidazole-containing ligands and the development of supported catalysts are well-documented, specific studies focusing on the immobilization of metal complexes of this compound onto solid supports for catalytic applications could not be identified.
The initial search for direct applications of this specific compound in heterogeneous catalysis yielded no relevant results. Subsequent, broader searches on the immobilization of imidazole ligands and related N-heterocyclic carbene (NHC) precursors on various supports provided general methodologies and examples with different, though structurally related, ligands. These included studies on polymer-supported NHC-metal complexes and the immobilization of imidazole-containing moieties on silica (B1680970) and other materials for catalytic purposes. However, none of these studies specifically utilized or referenced this compound.
The available literature does provide a foundational understanding of how imidazole-containing molecules can act as effective ligands for a variety of metals and how these complexes can be anchored to solid supports to create recyclable, heterogeneous catalysts. These supported systems are advantageous in many chemical transformations as they combine the high activity and selectivity of homogeneous catalysts with the ease of separation and handling of heterogeneous systems.
Research in this area often involves the functionalization of the imidazole ligand to facilitate its attachment to a support material such as silica, alumina, or a polymer resin. The resulting supported metal complexes are then evaluated for their catalytic performance in various organic reactions.
Despite the existence of this general framework, the specific data required to construct a detailed and informative article on the heterogeneous catalytic applications of this compound—including catalyst preparation, characterization data, and performance in specific reactions with corresponding data tables—is not present in the currently accessible research landscape. Therefore, a scientifically accurate and detailed article on this specific topic, as per the user's request, cannot be generated at this time due to the lack of primary research findings.
Computational and Theoretical Studies on 3 1h Imidazol 1 Yl Butan 1 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interaction with other molecules. For imidazole (B134444) derivatives, these calculations provide insights into the distribution of electrons and the energies of molecular orbitals.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. irjweb.com
For a series of substituted imidazole derivatives, Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level have been performed to determine their electronic properties. dergipark.org.tr While specific data for 3-(1H-Imidazol-1-yl)butan-1-amine is not provided, the analysis of similar structures reveals important trends. For instance, in a study of various imidazole derivatives, the HOMO energies were found to be concentrated on the imidazole ring and any electron-rich substituents, while the LUMO was often delocalized over the aromatic systems. researchgate.net
Table 1: Calculated Electronic Parameters of Representative Imidazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Imidazole Derivative 1 | -0.1735 | -0.0383 | 0.1352 |
| Imidazole Derivative 2 | -0.1786 | -0.0407 | 0.1379 |
| Imidazole Derivative 3 | -0.1881 | -0.0897 | 0.0984 |
Data is for representative imidazole derivatives from a computational study and not for this compound. dergipark.org.tr
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is critical for understanding its electrostatic interactions with its environment, including biological receptors. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to denote regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) potential.
For imidazole and its derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen in the imidazole ring, and the amine group in this compound, would be expected to be regions of positive electrostatic potential, acting as hydrogen bond donors. A molecular dynamics simulation study of imidazole in an aqueous solution highlighted the charge distribution on the molecule, which governs its interactions with surrounding water molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. mdpi.commdpi.com The flexibility of the butylamine (B146782) chain allows the molecule to adopt various conformations, which can be crucial for its ability to bind to a biological target.
An MD simulation of imidazole in an aqueous solution demonstrated the dynamic interactions between the imidazole ring and water molecules, highlighting the formation and breaking of hydrogen bonds. For this compound, MD simulations would be expected to reveal the preferred orientations of the imidazole ring relative to the alkyl chain and the conformational states of the butylamine tail. These simulations can identify low-energy, stable conformations that are more likely to be biologically relevant. The presence of different rotatable bonds allows the molecule to adapt its shape to fit into a binding pocket.
Docking Studies and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand.
Receptor Modeling and Ligand-Protein Interactions
Given the structural similarity of the imidazole moiety to the endogenous ligand histamine (B1213489), G-protein coupled receptors (GPCRs) such as histamine and adrenergic receptors are plausible biological targets for this compound. nih.govresearchgate.net The first crystal structure of the histamine H1 receptor was a significant breakthrough for understanding ligand binding. nih.gov Docking studies of various imidazole-containing compounds into the beta-2 adrenergic receptor have been performed. dergipark.org.trdergipark.org.tr These studies often reveal that the imidazole ring can form key interactions within the receptor's binding pocket.
Prediction of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Successful docking studies can elucidate the specific interactions that stabilize the ligand-receptor complex. For imidazole-based ligands, common interactions include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group and the terminal amine can act as hydrogen bond donors. In studies of histamine receptor antagonists, the amine moiety of ligands often forms a crucial interaction with a conserved aspartate residue (Asp3.32) in the transmembrane region. nih.gov
Aromatic Interactions: The imidazole ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov
A computational study on a series of imidazole derivatives docked into the beta-2 adrenergic receptor identified several key interacting residues. dergipark.org.tr The binding affinities for these compounds ranged from -6.8 to -9.6 kcal/mol. dergipark.org.tr
Table 2: Predicted Binding Affinities and Key Interacting Residues for Representative Imidazole Derivatives with the Beta-2 Adrenergic Receptor
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Imidazole Derivative 4 | -9.3 | ASP-113, LYS-315 |
| Imidazole Derivative 5 | -9.6 | ASP-113, PHE-290 |
| Imidazole Derivative 6 | -9.4 | ASP-113, TYR-316 |
Data is for representative imidazole derivatives from a computational study and not for this compound. The interacting residues are illustrative of common binding modes. dergipark.org.tr
In Silico Screening and Virtual Library Design for Imidazole-Amine Scaffolds
The imidazole nucleus is a versatile scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. mdpi.comnih.govresearchgate.net Computational methods, particularly in silico screening and the design of virtual libraries, have become instrumental in exploring the chemical space around imidazole-containing compounds to identify novel therapeutic agents. mdpi.commdpi.com These approaches allow for the rapid assessment of large numbers of molecules for their potential to bind to a specific biological target, thereby prioritizing the synthesis and experimental testing of the most promising candidates. dergipark.org.tr
The process of in silico screening for imidazole-amine scaffolds, such as derivatives of this compound, typically begins with the generation of a virtual library. This library is a collection of digital molecules designed by modifying the parent scaffold. Modifications can include the addition or substitution of various functional groups at different positions on the imidazole ring, the butane (B89635) chain, or the amine group. The rationale for these modifications is often guided by structure-activity relationship (SAR) studies of related compounds or by analyzing the binding pocket of the target protein. mdpi.com
Once the virtual library is created, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net The strength of the interaction is estimated using a scoring function, which calculates a value, often referred to as binding energy or docking score, to rank the compounds in the virtual library. mdpi.comresearchgate.net Molecules with the best scores are considered "hits" and are selected for further analysis.
Several software packages are commonly employed for molecular docking studies of imidazole derivatives, including AutoDock Vina, Schrodinger software, and tools within the VLifeMDS suite. mdpi.commdpi.comnih.gov These programs utilize various algorithms to explore the conformational space of the ligand within the protein's active site and to estimate the binding affinity. mdpi.com
The insights gained from these computational studies are valuable for guiding the synthesis of new and more potent imidazole-based compounds. For example, a study on imidazole derivatives targeting the main protease of SARS-CoV-2 used molecular docking to screen a library of compounds, identifying several with strong binding affinities. mdpi.com The analysis of the docking poses revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole derivatives and the amino acid residues in the active site of the protease. mdpi.com
While specific in silico screening studies on this compound are not extensively documented in the reviewed literature, the general principles and methodologies applied to other imidazole-amine scaffolds are directly applicable. A hypothetical virtual screening workflow for this compound would involve the creation of a library of derivatives with substitutions on the imidazole ring and the butan-amine side chain. These derivatives would then be docked into the active site of a relevant biological target. The results would identify the derivatives with the highest predicted binding affinities, which would then be prioritized for synthesis and biological evaluation.
The following tables illustrate the type of data generated from in silico screening and virtual library design studies on imidazole-based compounds.
Table 1: Representative Virtual Library of this compound Derivatives
| Compound ID | R1-Substitution (Imidazole Ring) | R2-Substitution (Amine Group) | R3-Substitution (Butane Chain) |
| Parent | H | H | H |
| Lib-001 | 2-Methyl | H | H |
| Lib-002 | 4-Nitro | H | H |
| Lib-003 | H | Acetyl | H |
| Lib-004 | H | H | 3-Hydroxy |
| Lib-005 | 2-Phenyl | H | H |
| Lib-006 | H | Benzyl (B1604629) | H |
Table 2: Hypothetical Docking Results for a Virtual Library against a Target Protein
| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Parent | -6.5 | TYR23, HIS41 | Hydrogen Bond, Pi-Pi Stacking |
| Lib-001 | -6.8 | TYR23, HIS41, VAL42 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| Lib-002 | -7.2 | TYR23, HIS41, ASP187 | Hydrogen Bond, Pi-Pi Stacking, Electrostatic |
| Lib-003 | -6.3 | TYR23 | Hydrogen Bond |
| Lib-004 | -7.0 | TYR23, HIS41, SER190 | Hydrogen Bond, Pi-Pi Stacking |
| Lib-005 | -7.5 | TYR23, HIS41, PHE29 | Hydrogen Bond, Pi-Pi Stacking, Pi-Pi Stacking |
| Lib-006 | -7.1 | TYR23, HIS41, TRP108 | Hydrogen Bond, Pi-Pi Stacking, Pi-Pi Stacking |
It is important to note that in silico results are predictive and require experimental validation to confirm the biological activity of the identified hits. mdpi.com Nevertheless, computational screening and virtual library design are powerful tools that significantly accelerate the drug discovery process for imidazole-containing compounds.
Mechanistic Insights into Biological Interactions Via in Vitro Studies of Imidazole Amine Compounds
Enzyme Inhibition Mechanisms
The interaction of imidazole-containing molecules with enzymes is a significant area of medicinal chemistry research. The imidazole (B134444) moiety, with its unique electronic and structural properties, can play a crucial role in binding to enzyme active sites.
While specific studies on the interaction between 3-(1H-Imidazol-1-yl)butan-1-amine and Heme Oxygenase-1 (HO-1) are not available in the reviewed scientific literature, extensive research on other imidazole-based compounds provides significant mechanistic insights. HO-1 is an enzyme that catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide.
A common binding mode for many imidazole-based HO-1 inhibitors has been identified through structural studies. nih.gov This mechanism involves the nitrogen atom at position 3 of the imidazole ring coordinating directly with the heme iron within the enzyme's active site. nih.govmdpi.com This interaction forms a stable complex, effectively inhibiting the enzyme's catalytic activity. The inhibitor binds to the distal side of the heme, displacing a critical water molecule that is normally the sixth coordinating ligand to the iron. nih.gov
The rest of the inhibitor molecule, often a hydrophobic group connected by a linker, extends into a distal hydrophobic pocket of the enzyme, stabilizing the complex through hydrophobic and potentially π–π stacking interactions. nih.gov The length and nature of this linker are critical for inhibitory potency and selectivity. Studies on a series of α-(1H-imidazol-1-yl)-ω-phenylalkanes revealed that compounds with a four-atom linker between the imidazole and phenyl groups showed the highest selectivity for HO-1 over its isoform, HO-2. nih.gov The introduction of a sulfur atom into the linker tended to increase potency against HO-1 compared to simple alkyl linkers, while an oxygen atom decreased potency. nih.gov
Table 1: Inhibitory Activity of Select Imidazole-Based Compounds on Heme Oxygenase-1 (HO-1) This table presents data for compounds structurally related to this compound to illustrate general principles of HO-1 inhibition by this class of molecules.
| Compound Name | IC₅₀ for HO-1 (μM) | IC₅₀ for HO-2 (μM) | Source |
| QC-15 (2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl) methyl]-1,3-dioxolane) | 4 ± 2 | > 100 | nih.gov |
| Azalanstat (QC-1) | 6 ± 1 | 28 ± 18 | nih.gov |
Alpha-Glucosidase Inhibition and Kinetic Analysis
There is no specific information available in the scientific literature regarding the inhibition of alpha-glucosidase by this compound. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Inhibitors work by competing with dietary carbohydrates for the enzyme's active site, thereby delaying glucose absorption. nih.gov
Research into alpha-glucosidase inhibitors has explored various heterocyclic structures. For instance, studies on quinoline–1,3,4-oxadiazole and quinoline-1,2,3-triazole hybrids have shown that these molecules can exhibit potent inhibitory activity, often in the low micromolar range. nih.gov Kinetic studies of inhibitors derived from plant extracts often reveal mixed or noncompetitive inhibition patterns, suggesting they may bind to sites on the enzyme other than the active site. uni.lu However, without direct experimental data, the potential interaction and kinetic profile of this compound with alpha-glucosidase remain unknown.
Currently, there are no published in vitro studies detailing the inhibition of Bruton's Tyrosine Kinase (BTK) by this compound. BTK is a crucial signaling enzyme in B-cells, and its inhibition is a major therapeutic approach for B-cell malignancies and certain autoimmune diseases. nih.govnih.gov
Research in this area has led to the discovery of various BTK inhibitors, many of which are covalent, binding to a cysteine residue (Cys481) in the enzyme's active site. nih.gov While many approved and investigational BTK inhibitors exist, the specific scaffolds vary. For example, recent research has explored novel inhibitors that utilize a 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge-binding element, which is structurally distinct from this compound. nih.gov Other explored structures include substituted 1H-imidazo[1,2-b]pyrazole-3-carboxamides. google.com The potential for this compound to act as a BTK inhibitor has not been reported.
Beyond the specific enzymes detailed above, the imidazole scaffold is a common feature in inhibitors of various other enzymes. For instance, certain 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which share the imidazolyl-propyl/butyl core structure, have been investigated for their potential as antifungal agents through the inhibition of fungal enzymes like lanosterol (B1674476) 14α-demethylase. nih.gov However, the broader enzymatic screening profile for this compound is not documented in the available literature.
Receptor Binding and Activation/Antagonism Mechanisms
The interaction of imidazole-containing ligands with G-protein coupled receptors is fundamental to many physiological processes. The imidazole ring is a key component of the endogenous ligand histamine (B1213489).
Direct studies on the binding affinity and functional activity of this compound at the histamine H3 receptor (H3R) are not present in the current body of scientific literature. The H3R is a presynaptic autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.
However, the general structure of an imidazole ring connected to a flexible alkyl-amine chain is a classic template for H3R ligands. Research on structurally similar compounds provides valuable insights. For example, a series of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates were found to be potent H3R ligands, with all tested compounds displaying high affinity (Kᵢ values below 100 nM). nih.gov This study also noted that chirality in the alkyl chain could lead to stereoselectivity at the receptor. nih.gov Another related compound, (1S,2S)-2-(1H-imidazol-4-yl)cyclopropylamine, acts as an H3R agonist. nih.gov These findings underscore that the imidazole-alkylamine scaffold is highly compatible with the H3 receptor binding pocket, though the specific affinity and efficacy (agonist vs. antagonist activity) are highly dependent on the precise substitution and stereochemistry of the molecule.
Table 2: Histamine H3 Receptor (hH3R) Affinity for Structurally Related Imidazole Compounds This table presents data for compounds structurally related to this compound to illustrate the potential for this class of molecules to interact with the H3 receptor.
| Compound | hH3R Affinity (Kᵢ, nM) | Source |
| (R)-α-Methylhistamine | 1.8 | nih.gov |
| A series of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates | < 100 | nih.gov |
Other G-Protein Coupled Receptor (GPCR) Modulations
G-protein coupled receptors (GPCRs) represent a vast and diverse family of transmembrane proteins that play crucial roles in cellular signaling, making them prominent targets for drug discovery. tandfonline.comnih.govnih.gov The imidazole nucleus is a key structural motif in many compounds designed to interact with GPCRs. chemijournal.comnih.gov While specific studies on the direct modulation of various GPCRs by this compound are not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been investigated for its potential to act as allosteric modulators. nih.govnih.gov
Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced approach to altering receptor function. nih.govnih.gov This can lead to enhanced or diminished responses to the natural ligand, providing a mechanism for fine-tuning cellular signaling pathways. The structural characteristics of this compound, featuring a basic amine and the aromatic imidazole ring, suggest the potential for interactions with the complex transmembrane domains of various GPCRs. nih.gov Structure-activity relationship studies on other imidazole derivatives have shown that modifications to the alkyl-amine side chain can significantly influence receptor affinity and selectivity. nih.gov
Cellular Pathway Modulation Studies (In Vitro)
Investigations of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govnih.gov Various imidazole-based compounds have demonstrated the ability to induce apoptosis in cancer cells through diverse mechanisms. nih.govacs.org While direct studies on this compound are limited, research on analogous structures provides insight into potential apoptotic pathways.
For instance, some trisubstituted imidazole derivatives have been shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins. Other studies on benzimidazole (B57391) derivatives have highlighted their ability to trigger apoptosis through interactions with DNA and key apoptotic regulators like p53, Bax, and Bcl-2. acs.org The induction of apoptosis by these related compounds suggests that the imidazole scaffold can serve as a valuable pharmacophore for the development of pro-apoptotic agents. The specific effects of this compound on apoptotic pathways would likely depend on the cellular context and the specific molecular targets it interacts with.
Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to uncontrolled cell growth characteristic of cancer. nih.govmdpi.com Several imidazole derivatives have been investigated for their ability to induce cell cycle arrest in cancer cells. nih.govmdpi.comnih.gov These compounds have been shown to halt cell cycle progression at various phases, including G1, S, and G2/M. mdpi.comnih.gov
Inhibition of Protein Kinases (e.g., Aurora Kinase, Focal Adhesion Kinase)
Protein kinases are critical enzymes that regulate a wide array of cellular processes, and their aberrant activity is frequently implicated in cancer. tandfonline.comnih.govnih.gov The imidazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. tandfonline.comresearchgate.netacs.org
Aurora Kinase: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. tandfonline.comnih.gov Numerous imidazole-based compounds have been developed as inhibitors of Aurora kinases. tandfonline.comacs.orgnih.govacs.org For example, imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases. acs.orgacs.org The imidazole core of these inhibitors typically forms key hydrogen bond interactions within the ATP-binding pocket of the kinase. acs.org
Focal Adhesion Kinase (FAK): Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. nih.govnih.gov FAK is overexpressed in many cancers and is associated with tumor progression and metastasis. nih.gov Imidazole-containing compounds have also been explored as FAK inhibitors. While specific data on this compound is not available, the general principles of FAK inhibition by small molecules often involve targeting the ATP-binding site. nih.govnih.gov
The following table summarizes the inhibitory activities of some representative imidazole-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora A | 15 | acs.org |
| Imidazo[4,5-b]pyridine | Aurora B | 48 | acs.org |
| Imidazole-vinyl-pyrimidine | Aurora A | - | nih.gov |
| Imidazo[4,5-b]pyridine | FLT3 | 6.2 | acs.org |
| 2-anilino-4-(benzimidazol-2-yl)-pyrimidine | FAK | 3400 | nih.gov |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govjopir.in For imidazole-containing compounds, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties. chemijournal.comnih.govjopir.in
Impact of Alkane Chain Length and Branching
The alkane chain linking the imidazole ring and the amine group in this compound is a key structural feature that can significantly impact its biological interactions. While specific SAR studies on this exact compound are not widely published, general principles can be inferred from related series of (arylalkyl)imidazole compounds. nih.gov
Alkane Chain Length: The length of the alkyl chain can influence the compound's flexibility and its ability to adopt an optimal conformation for binding to a biological target. A shorter or longer chain could alter the distance between the imidazole and amine pharmacophores, potentially affecting affinity and selectivity for a given receptor or enzyme. For example, in a series of (fluorenylalkyl)imidazoles, variations in the alkyl linker were shown to modulate anticonvulsant activity. nih.gov
Branching: The methyl group on the butane (B89635) chain of this compound introduces a chiral center and steric bulk. This branching can have several effects:
Conformational Restriction: The methyl group can restrict the rotation of the alkyl chain, locking the molecule into a more defined conformation. This can be advantageous if the preferred conformation for binding is achieved, leading to higher potency.
Stereoselectivity: The two enantiomers of this compound may exhibit different biological activities. It is common for one enantiomer to be significantly more active than the other, as has been observed for many chiral drugs.
Metabolic Stability: Branching near a metabolic site can hinder enzymatic degradation, potentially increasing the compound's half-life.
The following table illustrates hypothetical SAR trends based on general principles observed in related imidazole compounds.
| Modification to Alkane Chain | Expected Impact on Activity | Rationale |
| Increase chain length (e.g., pentan-1-amine) | May increase or decrease activity | Alters distance between pharmacophores, potentially affecting binding |
| Decrease chain length (e.g., propan-1-amine) | May increase or decrease activity | Alters distance between pharmacophores, potentially affecting binding |
| Removal of methyl branch (e.g., butan-1-amine) | Likely to decrease potency | Loss of conformational rigidity and potentially favorable steric interactions |
| Addition of a second methyl branch | May increase or decrease activity | Increased lipophilicity and steric hindrance could impact binding and solubility |
Substituent Effects on Imidazole Ring Reactivity and Biological Activity
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine. yok.gov.trlongdom.org The unique electronic properties of the five-membered heterocyclic ring, which contains two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, a property crucial for its interaction with various biological targets like enzymes and receptors. mdpi.comnih.gov The reactivity and, consequently, the biological activity of imidazole-containing compounds can be significantly modulated by the introduction of various substituents onto the imidazole ring or its appended scaffolds. These modifications can alter the compound's steric profile, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic properties.
In vitro studies on various imidazole-amine compounds and their derivatives provide detailed insights into how structural modifications translate into changes in biological activity.
Antifungal Activity
Research into new anti-Candida agents has demonstrated the potent effect of substituents on the activity of imidazole derivatives. A study on a series of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-aroyl oximes revealed that the nature and position of substituents on the benzoyl moiety significantly impact their antifungal efficacy against Candida albicans and Candida tropicalis. mdpi.com As shown in the table below, the introduction of a chlorine atom, particularly at the para-position of the benzoyl ring, resulted in the most potent compound in the series.
| Compound | Substituent (R) on Benzoyl Ring | MIC (μmol/mL) vs C. albicans |
|---|---|---|
| 5a | H | 0.0108 |
| 5e | 4-F | 0.0103 |
| 5j | 4-Cl | 0.0054 |
| 5g | 4-CF3 | 0.0573 |
| Fluconazole (Reference) | - | >1.6325 |
The data clearly indicates that while a fluoro substituent (5e) provides high activity, the chloro-substituted compound 5j ((E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime) was the most active, being significantly more potent than the reference drug fluconazole. mdpi.com The electron-withdrawing trifluoromethyl group (5g) led to a decrease in activity compared to the halogenated compounds, suggesting that a delicate balance of electronic and steric factors governs the interaction with the fungal target. mdpi.com
Anticancer Activity
In the context of oncology, substituent effects are pivotal in designing selective and potent anticancer agents. Studies on imidazole-based compounds have shown that modifying peripheral groups can fine-tune their cytotoxic effects against various cancer cell lines. For instance, in a series of 1H-indazole-3-amine derivatives, which share structural similarities with imidazole-amines, specific substitutions were found to enhance cytotoxicity against chronic myeloid leukemia (K562) cells. Compound 6o from this study, featuring a specific substitution pattern, demonstrated a promising IC₅₀ value of 5.15 µM against K562 cells while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov
Similarly, research on imidazole-pyrazole hybrids revealed that compound 7f exhibited a potent inhibitory effect against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 0.62 µM. researchgate.net Another compound from a different series, II30-b, a xylene-substituted benzimidazole silver (I) compound, was found to be 12.42-fold more potent against MCF-7 breast cancer cells than its related analogue. nih.gov These findings underscore the critical role of substituent-driven hydrophobic and electronic interactions in achieving high-potency anticancer activity.
| Compound Class | Lead Compound | Key Substituents | Biological Target/Cell Line | IC50 |
|---|---|---|---|---|
| 1H-Indazole-3-amine Derivatives | 6o | Undisclosed specific substitutions | K562 (Chronic Myeloid Leukemia) | 5.15 µM |
| Imidazole-Pyrazole Hybrids | 7f | Undisclosed specific substitutions | EGFR | 0.62 µM |
| Benzimidazole silver (I) compounds | II30-b | Xylene substitution | MCF-7 (Breast Cancer) | 12.42-fold more potent than analogue |
Anti-inflammatory Activity
The influence of substituents is also well-documented in the development of anti-inflammatory agents. A study focused on novel trifluoromethyl derivatives of imidazole targeting the p38 MAP kinase, an enzyme involved in inflammatory responses, provides a clear example. acs.org The synthesized compounds were evaluated for their ability to inhibit albumin denaturation, an in vitro model for anti-inflammatory activity. The results, summarized below, show a strong dependence of the inhibitory concentration (IC₅₀) on the specific substituents attached to the core structure.
| Compound | Key Structural Feature | IC50 (µg/mL) |
|---|---|---|
| AA1 | N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 33.27 ± 2.12 |
| AA2 | N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 41.15 ± 3.43 |
| AA3 | N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 69.34 ± 5.76 |
| AA4 | N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 102.87 ± 8.19 |
| Diclofenac (Reference) | - | 24.72 ± 1.96 |
The presence of the trifluoromethyl group on the imidazole ring is a key feature of this series. acs.org The variation in activity among the derivatives (AA1-AA8) stems from different N-substituents on the amide portion of the molecules. Compound AA1 emerged as the most potent in the series, with an IC₅₀ value approaching that of the standard drug diclofenac, highlighting how distal substitutions can modulate the biological activity of the core imidazole moiety. acs.org
For the specific compound this compound, these insights suggest that its biological activity could be systematically tuned. Introducing electron-withdrawing groups like halogens or a trifluoromethyl group to the imidazole ring could enhance its potency for certain targets, as seen in antifungal and anti-inflammatory studies. mdpi.comacs.org Conversely, modifying the butan-1-amine side chain, for instance by altering its length, rigidity, or by adding functional groups, could optimize interactions with a specific biological target, thereby enhancing efficacy and selectivity.
Advanced Characterization and Analytical Techniques for 3 1h Imidazol 1 Yl Butan 1 Amine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of 3-(1H-Imidazol-1-yl)butan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. The protons of the imidazole (B134444) ring are expected to appear as distinct signals in the aromatic region of the spectrum. mdpi.com Specifically, the proton at the C2 position of the imidazole ring typically resonates at a lower field compared to the protons at the C4 and C5 positions. nih.gov The aliphatic protons of the butan-1-amine chain would exhibit characteristic multiplets and chemical shifts depending on their proximity to the electronegative nitrogen atoms of the amine and imidazole groups. sigmaaldrich.commdpi.com For instance, the methylene (B1212753) group adjacent to the primary amine (CH₂-NH₂) would likely appear as a triplet, while the methine proton on the chiral center would be a multiplet due to coupling with adjacent protons. The methyl group would likely be a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon atoms of the imidazole ring would resonate in the downfield region, typically between 115 and 140 ppm. uni.lu The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum. uni.lu The chemical shift of the carbon atom of the chiral center, bonded to the imidazole nitrogen, would be of particular diagnostic value.
| Expected ¹H NMR Data for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Imidazole H (C2) | ~7.5-8.0 |
| Imidazole H (C4/C5) | ~6.8-7.2 |
| CH (chiral center) | Multiplet |
| CH₂ (next to amine) | Triplet |
| CH₂ (aliphatic) | Multiplet |
| CH₃ | Doublet |
| NH₂ | Broad singlet |
| Expected ¹³C NMR Data for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Imidazole C2 | ~135-140 |
| Imidazole C4/C5 | ~115-130 |
| C (chiral center) | ~50-60 |
| C (next to amine) | ~40-45 |
| C (aliphatic) | ~20-35 |
| C (methyl) | ~10-20 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H and C-N bonds of the primary amine and the C=N and C-H bonds of the imidazole ring. uni.lunih.govnih.gov
Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. uni.lunih.gov An N-H bending vibration is also expected around 1580-1650 cm⁻¹. nih.gov The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region. nih.gov The imidazole ring would show characteristic C-H stretching above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
| Expected IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 (two bands) |
| C-H Stretch (imidazole) | >3000 |
| C-H Stretch (aliphatic) | 2850-2960 |
| N-H Bend (primary amine) | 1580-1650 |
| C=N, C=C Stretch (imidazole) | 1450-1600 |
| C-N Stretch (aliphatic amine) | 1020-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₇H₁₃N₃), the molecular weight is 139.20 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 139. As it contains an odd number of nitrogen atoms, the molecular ion will have an odd mass-to-charge ratio, following the nitrogen rule. researchgate.netnih.gov
The fragmentation pattern would likely involve cleavage of the butyl chain. Alpha-cleavage next to the primary amine is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion. researchgate.netnih.gov Cleavage of the bond between the chiral carbon and the imidazole ring would also be an expected fragmentation. Predicted fragmentation data can be found in databases such as PubChemLite, which suggests prominent adducts like [M+H]⁺ at m/z 140.11823.
Chromatographic Separation Techniques
Chromatographic methods are crucial for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a versatile technique for determining the purity of a sample and for its quantification. For a chiral compound like this compound, chiral HPLC is essential for separating its enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good separation of the enantiomers. Detection is commonly performed using a UV detector, as the imidazole ring is UV-active.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility due to the polar amine and imidazole groups, it can be analyzed by GC-MS after derivatization. Derivatization with reagents like silylating agents or acylating agents can increase the volatility and thermal stability of the compound, allowing for its separation on a GC column and subsequent identification by mass spectrometry. The mass spectrometer provides fragmentation patterns that can confirm the identity of the derivatized compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby providing a detailed three-dimensional map of the electron density within the crystal lattice. wikipedia.org While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current date, the structural features of related imidazole derivatives and chiral amines can provide a well-founded model of its expected solid-state conformation. researchgate.netnajah.edumdpi.com
The process of X-ray crystallography involves several key steps, beginning with the growth of a high-quality single crystal of the compound. wikipedia.orgnih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots, known as reflections. wikipedia.org The intensities and positions of these reflections are meticulously recorded and analyzed to solve the crystal structure. nih.gov
Below is a table of representative crystallographic data for a related imidazole derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Crystallographic Parameter | 1-Methyl-2-isopropyl-5-nitroimidazole |
| Chemical Formula | C7H11N3O2 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.9582(2) |
| b (Å) | 6.5240(4) |
| c (Å) | 13.5560(3) |
| β (°) | 99.8930(17) |
| Volume (ų) | 867.6(5) |
| Z | 4 |
Data sourced from a study on imidazole derivatives. najah.edu
Broader Research Applications and Future Directions
3-(1H-Imidazol-1-yl)butan-1-amine as a Building Block in Complex Chemical Synthesis
The bifunctional nature of this compound makes it a highly useful building block in organic synthesis. purkh.comchemscene.com The primary amine group serves as a nucleophile or a point for amide bond formation, while the imidazole (B134444) ring can participate in various coupling reactions, act as a ligand for metal catalysts, or be alkylated at the N-3 position. nih.govmdpi.com This dual reactivity allows for the construction of intricate molecular architectures.
In medicinal chemistry, the imidazole scaffold is a "privileged structure," frequently found in biologically active compounds and approved drugs due to its ability to engage in multiple types of interactions with biological targets like enzymes and receptors. nih.govnih.govnih.govnih.gov The amine function provides a handle for introducing pharmacophores or for linking the molecule to larger carriers. For instance, similar structures like 3-(1H-imidazol-1-yl)propan-1-amine have been used to synthesize more complex molecules, such as substituted bispidinones and imidazolium (B1220033) salts with potential biological activities. nih.govmdpi.com The synthesis of complex molecules often involves multi-step processes where building blocks like this compound can be introduced to add specific functionalities. rsc.orgnih.gov
Below is a table illustrating the potential synthetic transformations and resulting complex molecules that could be derived from this compound.
| Starting Material | Reaction Type | Potential Product Class | Example Application |
| This compound | Acylation / Amide Coupling | Amide derivatives | Synthesis of enzyme inhibitors, peptide mimics |
| This compound | Reductive Amination | Secondary/Tertiary amine derivatives | Creation of ligands, catalysts, or bioactive amines |
| This compound | N-Alkylation of Imidazole | Imidazolium salts | Development of ionic liquids, phase-transfer catalysts |
| This compound | Metal-catalyzed Cross-Coupling | Functionalized imidazoles | Construction of kinase inhibitors, antifungal agents |
Development of Biochemical Probes Based on the Imidazole-Amine Scaffold
The imidazole-amine scaffold is a valuable platform for designing biochemical probes for sensing and imaging. The imidazole ring's nitrogen atoms can coordinate with metal ions, and their protonation state is sensitive to pH changes, making them suitable for developing sensors. nih.govjlu.edu.cnmdpi.com The primary amine provides a convenient site for attaching fluorophores, quenchers, or other reporter groups.
Researchers have successfully synthesized a variety of fluorescent probes based on imidazole derivatives for specific applications:
pH Sensors: Imidazole-based probes have been developed to monitor pH variations within cellular compartments like lysosomes. nih.gov These probes often exhibit changes in their fluorescence intensity or emission wavelength in response to pH fluctuations. nih.govjlu.edu.cn
Metal Ion Sensors: The ability of the imidazole moiety to chelate metal ions has been exploited to create selective fluorescent probes for ions such as Cu²⁺. mdpi.commdpi.com Binding of the metal ion to the probe can induce a change in fluorescence, often through quenching or enhancement, allowing for sensitive detection. mdpi.com
Analyte Recognition: N1-functionalized imidazoles have been shown to act as fluorescent chemosensors for selectively detecting specific molecules, such as nitroaromatic compounds like picric acid. rsc.org
Derivatization of the amine group in this compound with a suitable fluorophore could lead to novel probes where the imidazole ring acts as the recognition site, modulating the photophysical properties of the attached dye in response to specific analytes or environmental changes. mdpi.com
Potential Contributions to Materials Science Research
The imidazole ring is increasingly utilized in materials science for the development of functional polymers, coatings, and other advanced materials. nih.govmdpi.commdpi.comajrconline.org Imidazole and its derivatives can enhance properties such as thermal stability, conductivity, and adhesion. mdpi.com
The structure of this compound is well-suited for incorporation into polymer backbones or as a functional side chain. The primary amine can undergo polymerization with appropriate comonomers to form polyamides or polyimines. The imidazole group can then impart specific functionalities to the resulting material. For example, azole compounds are recognized for their excellent adhesion properties and are used as coupling agents to improve the interfacial bonding between inorganic fillers (like silica) and polymer matrices in composite materials. acs.org The nitrogen atoms in the imidazole ring can form strong hydrogen bonds and coordinate with surfaces, enhancing adhesion. acs.org Furthermore, imidazole-containing polymers have been investigated for a range of applications, from biological uses to advanced materials. mdpi.com
Emerging Research Areas for Imidazole-Amine Derivatives
The versatility of the imidazole-amine scaffold continues to open up new avenues of research. ajrconline.orgresearchgate.net The ongoing exploration of imidazole derivatives in medicinal chemistry is a major focus, with efforts to develop novel agents against cancer, microbial infections, and inflammatory diseases. nih.govnih.govajrconline.org The ability of the imidazole core to serve as a scaffold for kinase inhibitors, for example, remains an area of intense investigation. nih.govnih.gov
Future research involving derivatives of this compound could focus on:
Multifunctional Drug Candidates: Synthesizing conjugates where the amine group is linked to another pharmacologically active molecule, creating hybrid drugs with potentially synergistic effects.
Targeted Drug Delivery: Using the amine as a linker to attach the imidazole moiety to targeting ligands or polymers for site-specific drug delivery.
Smart Materials: Developing polymers incorporating the imidazole-amine unit that respond to external stimuli like pH or the presence of metal ions, for applications in controlled release systems or environmental sensors.
Catalysis: Creating novel ligands and catalysts where the imidazole and amine groups work in concert to coordinate with metal centers and facilitate chemical transformations. nih.gov
The continued expansion of synthetic methodologies and a deeper understanding of the structure-activity relationships of imidazole compounds will undoubtedly fuel the discovery of new applications for versatile building blocks like this compound. nih.govajrconline.org
Q & A
Q. Basic Research Focus
- 2D NMR techniques (COSY, HSQC) differentiate regioisomers by correlating proton and carbon shifts .
- NOESY identifies spatial proximity of substituents, confirming cyclization vs. linear product formation .
- Deuterated solvents (e.g., CDCl) minimize signal overlap in H NMR .
What role do imidazole derivatives play in coordination chemistry?
Advanced Research Focus
Imidazole’s lone-pair electrons enable metal coordination:
- Mercury(II) complexes : Dibromidomercury compounds with imidazole ligands show tetrahedral geometry, confirmed via SC-XRD .
- Catalytic applications : Imidazole-based ligands stabilize transition metals in cross-coupling reactions .
How are chromatographic methods optimized for purifying imidazole derivatives?
Q. Basic Research Focus
- Column chromatography : Gradient elution (e.g., ethyl acetate/MeOH/NEt) resolves polar byproducts .
- HPLC : Reverse-phase C18 columns with UV detection (λmax ~300 nm) ensure purity >98% .
- Solvent systems : Avoid amines in mobile phases to prevent peak tailing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
